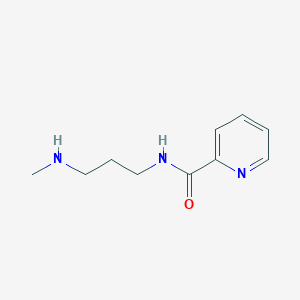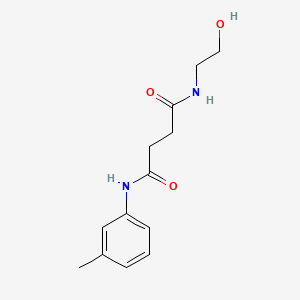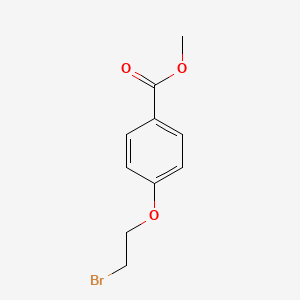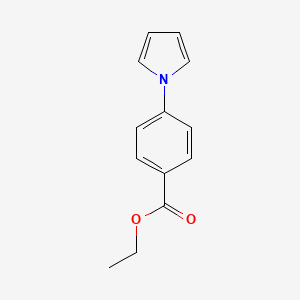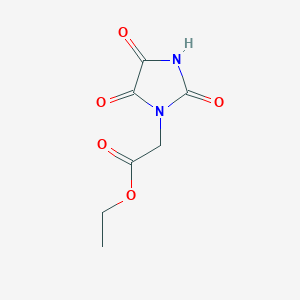![molecular formula C6H4N4O2 B1301222 [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 202065-25-6](/img/structure/B1301222.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as pharmaceutics, agrochemistry, and photography. The structure of this compound is similar to that of purines, which allows it to act as a surrogate in drug design. Additionally, its metal-chelating properties have been explored for treatments of cancer and parasitic diseases .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One approach involves the acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, leading to the formation of polycyclic derivatives . Another method includes the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives to synthesize new 1,2,4-triazolo[5,1-a]pyrimidine derivatives . Additionally, phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been used for the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a triazolopyrimidine core. The diversity in the molecular structure is achieved through various synthetic routes that allow for the introduction of different substituents and the formation of polycyclic systems . The molecular dimensions and aromaticity of these compounds have been studied using quantum-chemical calculations, suggesting that the triazolopyrimidine ring system can exhibit different degrees of aromatic character .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives includes a range of reactions such as ring alkylation, electrophilic reactions at carbon ring atoms, nucleophilic addition, and ring cleavage. These reactions are influenced by the substituents present on the triazolopyrimidine core and the reaction conditions employed . The versatility in chemical reactivity allows for the generation of a wide array of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents and the degree of saturation of the pyrimidine ring. These properties include solubility, melting point, and stability, which are important for the practical applications of these compounds. The tautomerism and mesoionic structures of these heterocycles have also been studied, providing insights into their chemical behavior .
Scientific Research Applications
Agricultural and Medicinal Chemistry
[1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have garnered interest in both agriculture and medicinal chemistry. These compounds are involved in various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer applications. The development and application of these compounds continue to accelerate, highlighting the significance of this nucleus in both fields (Pinheiro et al., 2020).
Antimycobacterial Properties
Specifically designed fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been synthesized and screened for their antimycobacterial properties. These compounds show potent inhibitory effects against Mycobacterium tuberculosis, with one compound, in particular, demonstrating very high effectiveness without being toxic to mammalian cells (Abdel-Rahman et al., 2009).
Antifungal and Antibacterial Agents
[1,2,4]Triazolo[1,5-a]pyrimidines possess herbicidal, antifungal, antitubercular, and antibacterial properties. They have also been used in the treatment of Alzheimer's disease and insomnia, and their complexes with metals like Pt and Ru are active against parasites and cancer (Fizer & Slivka, 2016).
Drug Design Versatility
The versatility of the [1,2,4]triazolo[1,5-a]pyrimidine heterocycle is evident in its use in various drug design applications. It has been proposed as a surrogate for the purine ring and a bio-isostere for carboxylic acid functional groups and ε-N-acetylated lysine. Its metal-chelating properties are exploited in treatments for cancer and parasitic diseases (Oukoloff et al., 2019).
Antiviral Properties
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have shown promising ability to inhibit influenza virus RNA polymerase, signifying their potential as antiviral agents (Massari et al., 2017).
Coordination Compounds in Medicine
Coordination compounds with [1,2,4]triazolo[1,5-a]pyrimidines display exciting therapeutic properties such as anticancer, antiparasitic, and antibacterial properties, often hypothesized to be more potent than currently available drugs (Łakomska & Fandzloch, 2016).
Pharmacological Activities
This scaffold is known for a wide range of pharmacological activities and has been included in several clinicaltrials and marketed drugs. It has applications as CB2 cannabinoid agonists, feticides, adenosine antagonists, and in treatments for cancer and microbial infections. The synthesis strategies for diversely substituted analogs of this scaffold have been extensively explored due to its significant medicinal potential (Merugu et al., 2022).
Synthesis and Structural Applications
In addition to its biological applications, the synthesis and crystal structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been a subject of research. Studies have focused on understanding their molecular structure and synthesizing novel derivatives, which are important for developing new pharmaceuticals and understanding their mode of action (Lahmidi et al., 2019).
Antitumor and Antifungal Activities
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown significant antitumor and antifungal activities. These activities are of particular interest in the development of new pharmaceuticals and agrochemicals, highlighting the diverse applicability of this chemical scaffold (Fizer et al., 2013).
Mechanism of Action
Target of Action
Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . PDEs play a crucial role in cellular signal transduction by breaking down cAMP, an intracellular second messenger that regulates various biological processes .
Mode of Action
Related compounds have been shown to suppress the erk signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been shown to suppress the ERK signaling pathway . This pathway is a part of the larger MAPK/ERK pathway, which plays a crucial role in the regulation of cell division, apoptosis, and cell differentiation . The suppression of this pathway can lead to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
The compound’s molecular weight is reported to be 16412 , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
The this compound and its derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines . For instance, one derivative was found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner . It also induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Action Environment
The synthesis of related compounds has been achieved under microwave conditions , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental conditions.
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYLNWLBGNWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361422 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202065-25-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



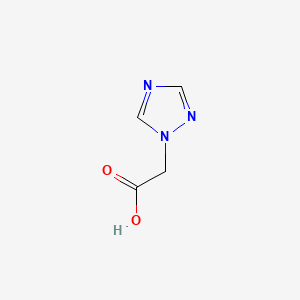
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)
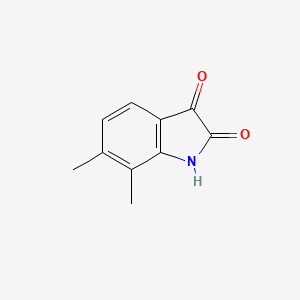

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)
![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)
